molecular formula C9H11FO B1456853 (1R)-1-(5-fluoro-2-methylphenyl)ethan-1-ol CAS No. 1344907-76-1

(1R)-1-(5-fluoro-2-methylphenyl)ethan-1-ol

Cat. No. B1456853
CAS RN: 1344907-76-1
M. Wt: 154.18 g/mol
InChI Key: LJXLBNVJZYRSMC-SSDOTTSWSA-N
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Description

(1R)-1-(5-fluoro-2-methylphenyl)ethan-1-ol, also known as (1R)-1-(5-Fluoro-2-methylphenyl)ethanol, is a synthetic organic compound belonging to the class of phenylalkanols. It is a colorless liquid with a characteristic odor and is soluble in most organic solvents. It is used in a variety of scientific research applications, including as a reagent in organic synthesis and as a chromogenic reagent in analytical chemistry.

Scientific Research Applications

Synthesis and Applications

  • Synthesis of Fluorinated Compounds : A study described a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory and analgesic materials. This research highlights the importance of developing efficient synthetic routes for fluorinated compounds, which could be relevant for the synthesis of "(1R)-1-(5-fluoro-2-methylphenyl)ethan-1-ol" (Qiu et al., 2009).

  • Fluorescent Chemosensors : Fluorinated compounds are often used in the development of chemosensors due to their unique electronic properties. A review article discussed the use of 4-Methyl-2,6-diformylphenol (DFP)-based compounds as fluorescent chemosensors for detecting various analytes, indicating the potential for fluorinated compounds in sensor applications (Roy, 2021).

  • Cancer Research : The chemistry of fluorinated pyrimidines, such as 5-Fluorouracil, was reviewed for their contributions to cancer treatment. These compounds are used to treat cancer due to their ability to inhibit nucleic acid synthesis. This area of research could be relevant for exploring the biological activities of fluorinated compounds like "(1R)-1-(5-fluoro-2-methylphenyl)ethan-1-ol" (Gmeiner, 2020).

Other Relevant Studies

  • Toxicity Studies : The toxicity of fluorophores, including fluorinated compounds used in molecular imaging, was reviewed. This research is crucial for understanding the safety profile of fluorinated compounds in biological applications (Alford et al., 2009).

  • Analytical Applications : Gas chromatography methods for characterizing flavors and aromas in various substances, including those from fluorinated compounds, were discussed. These methods are essential for the qualitative and quantitative analysis of complex mixtures, which could include fluorinated compounds like "(1R)-1-(5-fluoro-2-methylphenyl)ethan-1-ol" (Maggi et al., 2012).

properties

IUPAC Name

(1R)-1-(5-fluoro-2-methylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO/c1-6-3-4-8(10)5-9(6)7(2)11/h3-5,7,11H,1-2H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJXLBNVJZYRSMC-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)F)[C@@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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